molecular formula C7H11N3O B2670246 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one CAS No. 99645-86-0

1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one

Cat. No.: B2670246
CAS No.: 99645-86-0
M. Wt: 153.185
InChI Key: RURNDCHHXZWRIB-UHFFFAOYSA-N
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Description

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one is a heterocyclic compound with a bicyclic structure. It is known for its versatility in various chemical reactions and applications in scientific research. This compound is often used as a base or catalyst in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one can be synthesized through several methods. One common method involves the reaction of guanidine hydrochloride with 1,3-diaminopropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the compound can be produced using a continuous flow process where the reactants are mixed and heated in a reactor. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one involves its ability to act as a base or nucleophile in chemical reactions. It can deprotonate acidic substrates or participate in nucleophilic attacks on electrophilic centers. The compound’s bicyclic structure allows it to stabilize transition states and intermediates, making it an effective catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one is unique due to its specific bicyclic structure, which provides enhanced stability and reactivity in various chemical reactions. Its ability to act as both a base and a nucleophile makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

1,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H2,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURNDCHHXZWRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NC(=O)CCN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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